molecular formula C10H8Cl2N2O2S2 B6241165 N-(2-amino-4-chlorophenyl)-5-chlorothiophene-2-sulfonamide CAS No. 1152889-44-5

N-(2-amino-4-chlorophenyl)-5-chlorothiophene-2-sulfonamide

Cat. No.: B6241165
CAS No.: 1152889-44-5
M. Wt: 323.2
InChI Key:
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Description

N-(2-amino-4-chlorophenyl)-5-chlorothiophene-2-sulfonamide is a synthetic organic compound characterized by the presence of both aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-4-chlorophenyl)-5-chlorothiophene-2-sulfonamide typically involves multi-step organic reactions. One common method starts with the chlorination of thiophene to introduce the chlorine atom at the 5-position. This is followed by sulfonation to attach the sulfonamide group. The final step involves the coupling of the sulfonated thiophene with 2-amino-4-chlorophenylamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-4-chlorophenyl)-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Coupling Reactions: It can form bonds with other aromatic or heterocyclic compounds through coupling reactions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed depend on the type of reaction. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states or reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, N-(2-amino-4-chlorophenyl)-5-chlorothiophene-2-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development, particularly in the treatment of diseases where sulfonamide derivatives are effective.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(2-amino-4-chlorophenyl)-5-chlorothiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can disrupt metabolic pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-4-chlorophenyl)anthranilic acid
  • 2-amino-4-chlorophenyl phenyl ether
  • 5-amino-4-chloro-o-cresol

Uniqueness

Compared to similar compounds, N-(2-amino-4-chlorophenyl)-5-chlorothiophene-2-sulfonamide is unique due to the presence of both a sulfonamide group and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1152889-44-5

Molecular Formula

C10H8Cl2N2O2S2

Molecular Weight

323.2

Purity

95

Origin of Product

United States

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